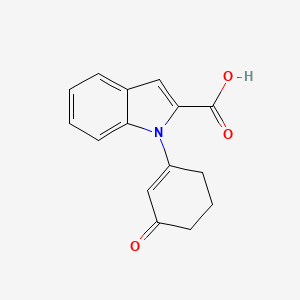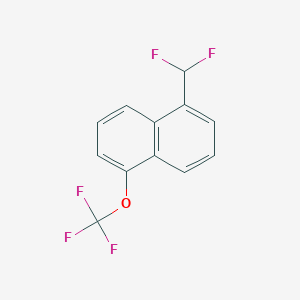
1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid is a complex organic compound that features both an indole and a cyclohexenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with cyclohexenone derivatives. One common method includes the use of cyclohexenone and indole-2-carboxylic acid under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like p-toluenesulfonic acid or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-3-carboxylic acid
- 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-4-carboxylic acid
- 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-5-carboxylic acid
Uniqueness
1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H13NO3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
1-(3-oxocyclohexen-1-yl)indole-2-carboxylic acid |
InChI |
InChI=1S/C15H13NO3/c17-12-6-3-5-11(9-12)16-13-7-2-1-4-10(13)8-14(16)15(18)19/h1-2,4,7-9H,3,5-6H2,(H,18,19) |
Clave InChI |
JROCRQGVJYVUMP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC(=O)C1)N2C3=CC=CC=C3C=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)

![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)
![tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11857651.png)







![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11857700.png)

